ACC1/ACC2 Inhibitory Potency: 1,9-Diazaspiro[5.5]undecan-2-one Derivatives vs. 3,9-Diaza Isomers
Derivatives built on the 1,9-diazaspiro[5.5]undecan-2-one core demonstrate low nanomolar dual inhibition of ACC1 and ACC2. In a systematic SAR study of 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones, the most potent compound (1b) achieved IC50 values of 3.4 nM (ACC1) and 1.0 nM (ACC2) [1]. In contrast, 3,9-diazaspiro[5.5]undecane derivatives are primarily reported as platelet aggregation inhibitors and GABA receptor antagonists, with no reported ACC activity [2]. This functional divergence arises from the distinct spatial orientation of the basic nitrogens and the 2-oxo group in the 1,9-isomer.
| Evidence Dimension | ACC1 / ACC2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Derivatives: IC50 = 3.4 nM (ACC1) and 1.0 nM (ACC2) for compound 1b; additional derivatives exhibit IC50 values ranging from 7–174 nM [1] |
| Comparator Or Baseline | 3,9-diazaspiro[5.5]undecane derivatives: no reported ACC inhibitory activity; primary activity is platelet aggregation inhibition (GPIIb-IIIa) and GABA antagonism [2] |
| Quantified Difference | Functional divergence: nanomolar ACC inhibition vs. no detectable ACC activity |
| Conditions | Human recombinant ACC1 and ACC2 enzyme assays |
Why This Matters
Procurement of the correct 1,9-diaza-2-one isomer ensures access to the ACC-targeting pharmacophore; the 3,9-isomer is unsuitable for metabolic disease programs.
- [1] Blanco-Ania D, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chem Heterocycl Compd. 2017;53(8):827–845. View Source
- [2] Mehrotra MM, et al. 3,9-Diazaspiro[5.5]undecane-based glycoprotein IIb-IIIa antagonists. Bioorg Med Chem Lett. 2002;12(7):1103–1106. View Source
